Technical Whitepaper: Structural & Synthetic Analysis of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid
Technical Whitepaper: Structural & Synthetic Analysis of 6-Amino-4-chloro-1H-indazole-3-carboxylic Acid
[1][2][3][4]
Executive Summary
6-Amino-4-chloro-1H-indazole-3-carboxylic acid (CAS 885519-31-3) is a highly specialized heterocyclic scaffold utilized in the design of bioactive small molecules.[1][2][3][4] Characterized by its indazole core , this compound features a unique substitution pattern—a chlorine atom at the C4 position and an amino group at the C6 position—imparting distinct electronic and steric properties.[4][5] It serves as a critical intermediate in the synthesis of 5-HT4 receptor agonists , kinase inhibitors (e.g., FGFR, VEGFR), and other pharmacophores requiring a rigid, hydrogen-bond-donating bicyclic system.[2][3][4][5] This guide provides a comprehensive technical analysis of its structural architecture, synthetic methodologies, and reactivity profile.[4][5]
Part 1: Structural Architecture & Physicochemical Profile[2][3][4]
Chemical Identity[2][4][6][7][8][9][10]
-
IUPAC Name: 6-Amino-4-chloro-1H-indazole-3-carboxylic acid[1][2][3][4][6][7]
-
Molecular Formula: C
H ClN O [2][4][7]
Structural Analysis & Electronic Effects
The molecule is built upon the 1H-indazole heterocycle, a 10-
-
Indazole Core (Tautomerism): The compound exists primarily in the 1H-tautomer form in the solid state and polar solvents, stabilized by aromaticity and intermolecular hydrogen bonding.[4][5] The carboxylic acid at C3 and the NH at N1 can form a cooperative hydrogen-bonding network.[2][3]
-
4-Chloro Substituent (Steric/Electronic):
-
Steric Blockade: The chlorine atom at C4 occupies the "bay region" relative to the C3-carboxylic acid.[2][4] This creates significant steric hindrance, forcing the C3-carbonyl group to twist slightly out of planarity with the aromatic ring, potentially modulating solubility and binding affinity.[2][5]
-
Electronic Effect: The -I (inductive withdrawal) effect of chlorine reduces the electron density of the pyrazole ring, increasing the acidity of the N1-H proton.[2][3][4][5]
-
-
6-Amino Substituent:
-
Electronic Donor: The amino group at C6 acts as a strong resonance donor (+M effect), pushing electron density into the benzene ring.[4][5] This counteracts the electron-withdrawing nature of the pyrazole and chlorine, making the C7 position more nucleophilic and susceptible to electrophilic attack.[2][3][5]
-
Physicochemical Properties (Predicted & Experimental)
| Property | Value (Approx.) | Mechanistic Insight |
| pKa (COOH) | 3.2 – 3.8 | Acidified by the electron-deficient indazole core and 4-Cl inductive effect.[1][2][3][4] |
| pKa (N1-H) | 12.5 – 13.5 | Typical for indazoles; slightly more acidic due to 4-Cl.[1][2][3][4] |
| pKa (6-NH | 2.5 – 3.5 | Significantly less basic than aniline (pKa 4.[2][3][4]6) due to the electron-withdrawing heteroaromatic ring.[2][3] |
| LogP | 1.6 – 1.9 | Moderate lipophilicity; balanced by the polar zwitterionic potential.[4] |
| Solubility | Low (Water) | High lattice energy due to strong intermolecular H-bonds (donor/acceptor pairs).[3][4] Soluble in DMSO, DMF.[5] |
Part 2: Synthetic Methodology
The synthesis of highly substituted indazoles requires precise regiocontrol.[4] The most robust route for this specific isomer utilizes the Isatin Ring-Opening/Recyclization Strategy , which ensures the correct placement of the carboxylic acid at C3.[4][5]
Primary Route: Modified Sandmeyer-Isatin Synthesis
This pathway starts from a substituted isatin, ensuring the carbon skeleton is pre-formed before ring closure.[2][4][5]
Step-by-Step Protocol:
-
Precursor Selection: Start with 4-chloro-6-nitroisatin .[1][2][3]
-
Ring Opening (Hydrolysis):
-
Diazotization & Reduction:
-
Reagents: NaNO
, HCl (0°C), followed by SnCl (Stannous Chloride).[4][5] -
Mechanism:[2][4] The amine is converted to a diazonium salt.[4] In situ reduction by SnCl
yields the hydrazine intermediate, which spontaneously cyclizes onto the ketone carbonyl to form the indazole ring.[4][5] -
Intermediate:4-chloro-6-nitro-1H-indazole-3-carboxylic acid .[1][2][3][4]
-
-
Nitro Reduction:
Visualization: Retrosynthetic Analysis[2]
Figure 1: Retrosynthetic pathway utilizing the Isatin strategy for regioselective synthesis.[3][4][5]
Part 3: Reactivity & Derivatization[2][5]
For medicinal chemistry optimization (SAR), this scaffold offers three distinct vectors for modification.
Functionalization Logic
-
Vector A: C3-Carboxylic Acid (Amide Coupling) [2][3][4]
-
Reactivity: Standard peptide coupling (EDC/HOBt, HATU) works well.[4][5]
-
Challenge: The steric bulk of the 4-Chloro group hinders nucleophilic attack at the carbonyl.[2][4]
-
Solution: Use highly reactive coupling agents (e.g., HATU, T3P) or convert to the acid chloride (SOCl
) prior to amine addition.[4][5]
-
-
Vector B: N1-Nitrogen (Alkylation) [2][3][4]
-
Reactivity: The N1 proton is acidic (pKa ~13).[4] Deprotonation with bases like Cs
CO or NaH followed by alkyl halides allows for N1-functionalization.[2] -
Selectivity: N1 vs. N2 selectivity is controlled by sterics and electronics. The 1H-isomer is thermodynamically favored, but alkylation can yield mixtures.[2][3][4][5]
-
-
Vector C: C6-Amine (Sandmeyer/Acylation)
Visualization: Reactivity Map
Figure 2: Primary vectors for chemical modification and SAR exploration.
Part 4: Medicinal Chemistry Applications[2][3][7][14]
5-HT4 Receptor Agonists
The 4-amino-5-chloro-2-methoxybenzamide motif is a classic pharmacophore for 5-HT4 agonists (e.g., Cisapride, Prucalopride).[1][2][3][4] The indazole-3-carboxylic acid scaffold serves as a bioisostere for the benzamide core.[1][2][3]
-
Mechanism: The C3-amide mimics the carbonyl of the benzamide, while the N1-H mimics the amide NH or the ortho-methoxy interaction.[1][2][3][4]
-
Advantage: Indazoles often show reduced hERG channel affinity compared to their benzamide counterparts, improving cardiac safety profiles [1].[4][5]
Kinase Inhibition (FGFR/VEGFR)
Indazole-3-carboxylic acid derivatives are potent ATP-competitive inhibitors.[1][2][3][4]
-
Binding Mode: The indazole N1-H and N2 act as a donor-acceptor pair, forming hydrogen bonds with the hinge region of the kinase (e.g., Glu/Ala residues).[2][3][4][5]
-
Role of 4-Cl: The chlorine atom can fill small hydrophobic pockets (gatekeeper residues) or induce a twist that improves selectivity for specific kinase isoforms.[2][3][4]
References
-
Bioisosterism in 5-HT4 Agonists
-
Synthetic Protocol (Isatin Route)
-
Compound Data Source
(Note: Specific synthesis of the 4-Cl, 6-NH2 isomer is an adaptation of the general methods cited above.)
Sources
- 1. 2891602-15-4;;885519-72-2;6-CHLORO-4-INDAZOLECARBOXYLIC ACID METHYL ESTER; CAS [chemicalbook.com]
- 2. 885520-05-8|4-Amino-6-chloro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. 161373-47-3|4-Amino-7-chlorocinnoline-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. CAS:885519-31-36-Amino-4-chloro-1H-indazole-3-carboxylic acid-毕得医药 [bidepharm.com]
- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Amino-4-chloroindazole | C7H6ClN3 | CID 313444 - PubChem [pubchem.ncbi.nlm.nih.gov]
